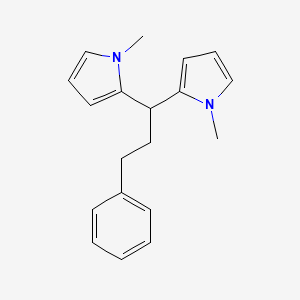![molecular formula C13H18N4O B12635279 4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-67-7](/img/structure/B12635279.png)
4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the family of pyrrolopyridines.
Vorbereitungsmethoden
The synthesis of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These derivatives are then subjected to various reactions to introduce the desired functional groups . Industrial production methods often involve the use of preformed pyrazole or pyridine rings, which are then functionalized to obtain the target compound .
Analyse Chemischer Reaktionen
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an immunomodulator, particularly in targeting JAK3.
Medicine: Research is ongoing to explore its use in treating immune diseases such as organ transplantation.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with molecular targets such as JAK3. This interaction inhibits the phosphorylation of signal transducers and activators of transcription proteins (STATs), thereby modulating immune responses . The compound’s structure allows it to mimic the pyrrolopyrimidine scaffold, enhancing its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
4-[(3-Methylbutyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific functional groups and their arrangement. Similar compounds include:
- 1-(3-Methylbutyl)-4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
CAS-Nummer |
920959-67-7 |
|---|---|
Molekularformel |
C13H18N4O |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
4-(3-methylbutylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-8(2)3-5-15-11-9-4-6-16-13(9)17-7-10(11)12(14)18/h4,6-8H,3,5H2,1-2H3,(H2,14,18)(H2,15,16,17) |
InChI-Schlüssel |
HBANGYWVKVBSQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1=C2C=CNC2=NC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
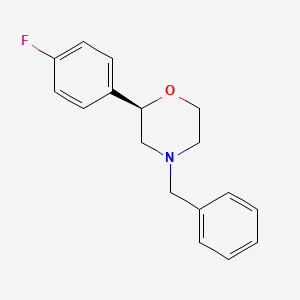

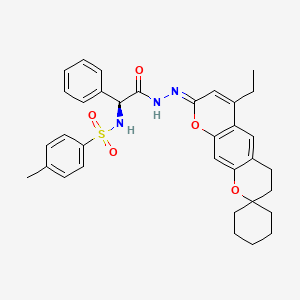
![5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
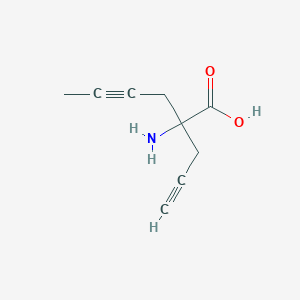

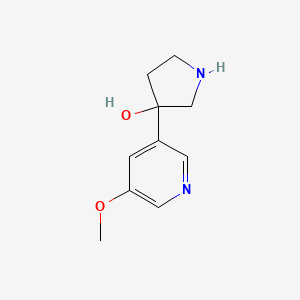
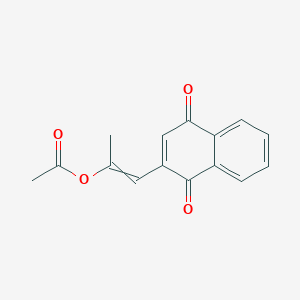

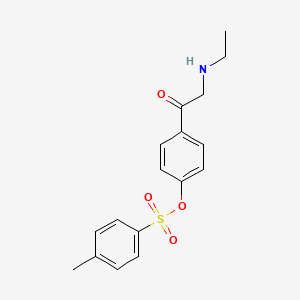
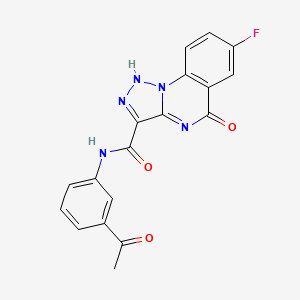
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-5,6-dihydro-6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12635280.png)
